4-[methyl(methylsulfonyl)amino]-N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide
Overview
Description
This compound is a benzamide, which is an organic compound containing a benzene ring attached to an amide functional group. The specific compound you mentioned has additional functional groups attached to it, including a methylsulfonyl group and an amino group. These functional groups can greatly influence the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzene derivative with an amide. The additional functional groups could be added through further reactions, such as sulfonation for the sulfonyl group and alkylation for the methyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring at its core, with the various functional groups attached. The presence of these groups would likely result in a highly polar molecule, which could influence its solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the functional groups present. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The sulfonyl group could potentially undergo a variety of reactions, including elimination and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity would likely make it soluble in polar solvents. Its reactivity would be influenced by the presence of the various functional groups .Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The functional groups present on the compound could potentially interact with various biological molecules, influencing its activity .
Properties
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-16-5-4-6-19(15-16)24-32(29,30)21-13-9-18(10-14-21)23-22(26)17-7-11-20(12-8-17)25(2)31(3,27)28/h4-15,24H,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFSZLALPDFDEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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